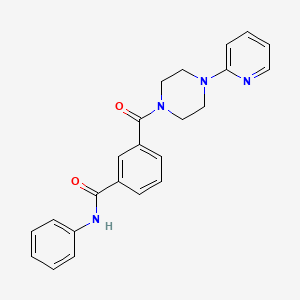
N-phenyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzamide, also known as PPB, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of N-phenyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. In cancer cells, N-phenyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which plays a crucial role in tumor growth and metastasis. In dopamine receptors, N-phenyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzamide has been found to act as a partial agonist, meaning that it can activate the receptor but with less efficacy than the natural ligand.
Biochemical and Physiological Effects
N-phenyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzamide has been shown to have various biochemical and physiological effects, depending on the target molecule and cell type. In cancer cells, N-phenyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzamide has been found to induce apoptosis (programmed cell death), inhibit angiogenesis (the formation of new blood vessels), and reduce cell migration and invasion. In dopamine receptors, N-phenyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzamide has been shown to modulate the release of dopamine, a neurotransmitter that plays a crucial role in reward and motivation.
実験室実験の利点と制限
N-phenyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzamide has several advantages for lab experiments, including its high potency and selectivity, which makes it an ideal tool for studying specific molecular targets. However, N-phenyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzamide also has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo. Additionally, N-phenyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
将来の方向性
There are several future directions for N-phenyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzamide research, including the development of new N-phenyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzamide derivatives with improved pharmacological properties, the investigation of N-phenyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzamide's potential applications in other fields such as infectious diseases and immunology, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the safety and efficacy of N-phenyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzamide in humans, which could pave the way for its clinical development as a therapeutic agent.
合成法
N-phenyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzamide can be synthesized through a multistep process that involves the reaction of 4-pyridin-2-ylpiperazine-1-carboxylic acid with N-phenyl-3-aminobenzamide in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting product is then purified through various techniques such as column chromatography and recrystallization.
科学的研究の応用
N-phenyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzamide has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, N-phenyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In neuroscience, N-phenyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzamide has been found to modulate the activity of dopamine receptors, which are involved in various neurological disorders such as Parkinson's disease and schizophrenia. In drug discovery, N-phenyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzamide has been used as a scaffold for the development of new drugs with improved pharmacological properties.
特性
IUPAC Name |
N-phenyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c28-22(25-20-9-2-1-3-10-20)18-7-6-8-19(17-18)23(29)27-15-13-26(14-16-27)21-11-4-5-12-24-21/h1-12,17H,13-16H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLBADZEIKRUNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B6636497.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide](/img/structure/B6636524.png)

![Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate](/img/structure/B6636538.png)





![N-[5-(3-Chloro-4-methyl-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide](/img/structure/B6636574.png)
![N-(1,1-dioxothiolan-3-yl)-1-(pyrrolidine-1-carbonyl)imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B6636579.png)